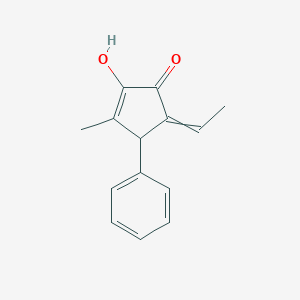
5-Ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-3-buten-2-one with ethyl acetoacetate in the presence of a base, followed by cyclization and dehydration to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the desired quality.
化学反応の分析
Types of Reactions
5-Ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the cyclopentene ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring or the cyclopentene ring.
科学的研究の応用
5-Ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of fine chemicals and as a precursor for the synthesis of various industrial products.
作用機序
The mechanism of action of 5-Ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
2(5H)-Furanone: A compound with a similar ring structure but different functional groups.
5-Hydroxy-2(5H)-furanone: Another related compound with hydroxyl and furanone functionalities.
Uniqueness
5-Ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one is unique due to its specific combination of functional groups and ring structure. This uniqueness makes it valuable for specific applications in organic synthesis and research.
特性
CAS番号 |
543692-39-3 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC名 |
5-ethylidene-2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C14H14O2/c1-3-11-12(9(2)13(15)14(11)16)10-7-5-4-6-8-10/h3-8,12,15H,1-2H3 |
InChIキー |
IMAZJTXFPBOOJH-UHFFFAOYSA-N |
正規SMILES |
CC=C1C(C(=C(C1=O)O)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14216516.png)
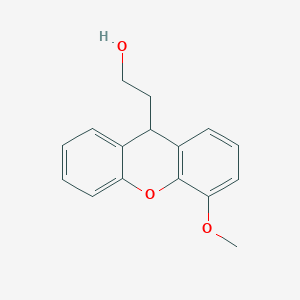
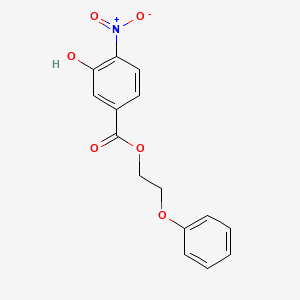
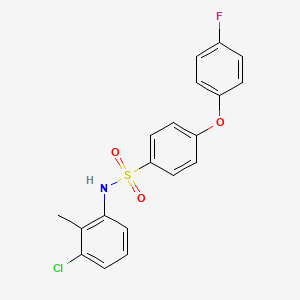
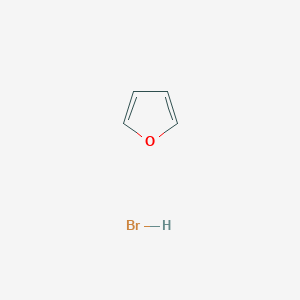
![2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B14216540.png)


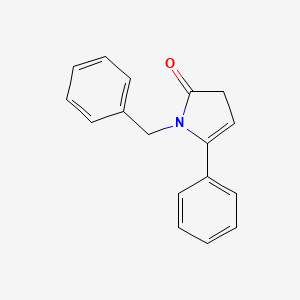
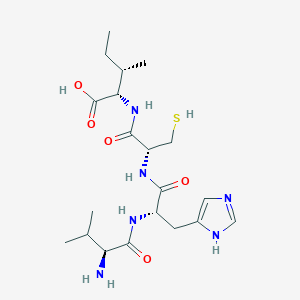
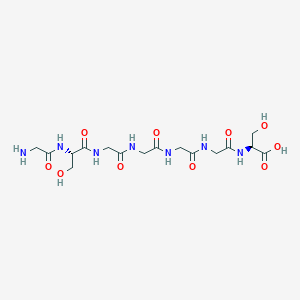

![N'-cyclooctyl-N-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine](/img/structure/B14216577.png)
![1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14216585.png)
